molecular formula C18H17N3O2 B4067864 2-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1-indolinecarboxamide

2-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1-indolinecarboxamide

Cat. No. B4067864
M. Wt: 307.3 g/mol
InChI Key: CMTQUJXBXDGRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBX-2982 and has been studied for its therapeutic effects on diabetes, obesity, and other metabolic disorders.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has led to the development of novel synthetic pathways involving indole and benzoxazole derivatives. For example, the synthesis and evaluation of new triazolylindole derivatives for antifungal activity highlight the chemical versatility and potential biological applications of related compounds (Singh & Vedi, 2014). Another study explored the synthesis, antibacterial, and antifungal activity of pyrazoline and pyrazole derivatives, emphasizing the chemical's utility in creating potent antimicrobial agents (Hassan, 2013).

Supramolecular Chemistry and Material Science

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, illustrating the role of methyl functionality and non-covalent interactions in the development of supramolecular gelators. These findings underscore the potential of benzoxazole derivatives in designing new materials with specific physical properties (Yadav & Ballabh, 2020).

Pharmacological Applications

While your request excludes drug-related information, it's worth noting that the structural motifs found in "2-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1-indolinecarboxamide" are prevalent in compounds with significant pharmacological potential. Studies on related compounds have investigated their roles in treating chronic diseases, demonstrating the broad relevance of these chemical structures in medicinal chemistry (Van Zandt et al., 2005).

properties

IUPAC Name

2-methyl-N-(2-methyl-1,3-benzoxazol-5-yl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-9-13-5-3-4-6-16(13)21(11)18(22)20-14-7-8-17-15(10-14)19-12(2)23-17/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTQUJXBXDGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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